molecular formula C13H21NO B564317 rac-syn N,N-Diethyl Norephedrine CAS No. 34154-81-9

rac-syn N,N-Diethyl Norephedrine

Cat. No. B564317
CAS RN: 34154-81-9
M. Wt: 207.317
InChI Key: JMFCQRKXGIHOAN-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-syn N,N-Diethyl Norephedrine, also known as Rac-syn N,N-Diethyl Norfenefrine, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an amphetamine-like compound that is structurally related to ephedrine and has similar pharmacological properties. Rac-syn N,N-Diethyl Norephedrine is a sympathomimetic drug that acts on the central nervous system and has been used as an anorectic agent in the treatment of obesity.

Scientific Research Applications

Pharmaceutical Toxicology

Rac-syn N,N-Diethyl Norephedrine is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis. This compound helps in understanding the pharmacokinetics and metabolism of drugs within the body, which is crucial for drug safety assessments .

Asymmetric Synthesis

It serves as a vicinal amino alcohol for the asymmetric synthesis of optically pure compounds. This is particularly valuable in the production of pharmaceuticals, fine chemicals, and agrochemicals, where the chirality of molecules can significantly affect their biological activity .

Metabolite Analysis

Rac-syn N,N-Diethyl Norephedrine-[d10] is identified as a main labelled metabolite of Diethylpropione, indicating its use in tracing and studying metabolic pathways in pharmacological research .

Ephedrine Synthesis

This compound is involved in the synthesis of ephedrine, which is a medication used to prevent low blood pressure during spinal anesthesia. It has also been used for asthma, narcolepsy, and obesity but is not the preferred treatment .

Fine Chemicals Synthesis

N,N-Diethyl Norephedrine is utilized in the synthesis of fine chemicals through enzymatic processes that offer a greener alternative to traditional chemical synthesis methods .

Agrochemical Production

Its role in the production of agrochemicals highlights its importance in developing pesticides and fertilizers that are more effective and environmentally friendly .

Dynamic Kinetic Resolution

The compound is used in stereoselective synthesis processes such as dynamic kinetic resolution, which is a method used to obtain enantiomerically pure substances from racemic mixtures .

Biosynthetic Pathways

It is also part of new biosynthetic pathways for producing norephedrine, showcasing its potential in biotechnological applications and industrial biosynthesis .

LGC Standards SpringerLink BOC Sci SpringerLink - Pharmacological Effects of Ephedrine Jilin University - Synthesis of Norephedrine Sigma-Aldrich

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-syn N,N-Diethyl Norephedrine can be achieved through the reduction of racemic N,N-Diethyl Pseudoephedrine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).", "Starting Materials": [ "racemic N,N-Diethyl Pseudoephedrine", "Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)", "Anhydrous ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Dissolve racemic N,N-Diethyl Pseudoephedrine in anhydrous ether", "Add a stoichiometric amount of LiAlH4 or NaBH4 to the solution and stir at room temperature for several hours", "Quench the reaction by adding a small amount of water and then slowly adding dilute HCl until the pH is acidic", "Extract the product with ether and wash the organic layer with water and brine", "Dry the organic layer over Na2SO4 and filter", "Concentrate the filtrate under reduced pressure to obtain the desired product, rac-syn N,N-Diethyl Norephedrine" ] }

CAS RN

34154-81-9

Product Name

rac-syn N,N-Diethyl Norephedrine

Molecular Formula

C13H21NO

Molecular Weight

207.317

IUPAC Name

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1

InChI Key

JMFCQRKXGIHOAN-WCQYABFASA-N

SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O

synonyms

(R*,R*)-α-[1-(Diethylamino)ethyl]benzenemethanol;  threo-1-Phenyl-2-diethylamino-1-propanol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.